![molecular formula C12H7N5O3S B14273534 2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate CAS No. 138704-56-0](/img/structure/B14273534.png)
2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate
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Overview
Description
2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate is a complex organic compound characterized by the presence of nitro, diazenyl, and thiocyanate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate typically involves the reaction of 2-nitroaniline with pyridine-4-carbaldehyde under acidic conditions to form the diazenyl intermediate. This intermediate is then reacted with thiocyanate to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters such as solvent choice, catalyst concentration, and reaction time is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The diazenyl group can participate in electron transfer processes, while the thiocyanate group can act as a nucleophile in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Shares the nitro group but lacks the diazenyl and thiocyanate groups.
4-Nitrophenyl thiocyanate: Contains the nitro and thiocyanate groups but lacks the diazenyl group.
Pyridine-4-carbaldehyde: Contains the pyridine ring but lacks the nitro, diazenyl, and thiocyanate groups.
Uniqueness
The presence of the nitro, diazenyl, and thiocyanate groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in scientific research .
Properties
CAS No. |
138704-56-0 |
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Molecular Formula |
C12H7N5O3S |
Molecular Weight |
301.28 g/mol |
IUPAC Name |
[2-nitro-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]phenyl] thiocyanate |
InChI |
InChI=1S/C12H7N5O3S/c13-8-21-12-2-1-10(7-11(12)17(19)20)15-14-9-3-5-16(18)6-4-9/h1-7H |
InChI Key |
MRDIGGQKNVWIHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC=[N+](C=C2)[O-])[N+](=O)[O-])SC#N |
Origin of Product |
United States |
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